1-Methyl-4-phenyl-4-piperidinol-d5 is a deuterium-labeled analog of 1-methyl-4-phenyl-4-piperidinol (unlabeled CAS 4972-68-3), a key intermediate and metabolite of the synthetic opioid meperidine (pethidine). This compound incorporates five deuterium atoms on the phenyl ring (d5-phenyl), resulting in a molecular weight of 196.3 Da compared to 191.3 Da for the unlabeled form.
Molecular FormulaC12H17NO
Molecular Weight196.3 g/mol
CAS No.1346601-71-5
Cat. No.B125449
⚠ Attention: For research use only. Not for human or veterinary use.
1-Methyl-4-phenyl-4-piperidinol-d5 is a deuterium-labeled analog of 1-methyl-4-phenyl-4-piperidinol (unlabeled CAS 4972-68-3), a key intermediate and metabolite of the synthetic opioid meperidine (pethidine) [1]. This compound incorporates five deuterium atoms on the phenyl ring (d5-phenyl), resulting in a molecular weight of 196.3 Da compared to 191.3 Da for the unlabeled form . It is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of meperidine and its metabolites in forensic toxicology, clinical pharmacology, and pharmacokinetic studies . Its deuterium labeling provides a distinct mass shift that enables unambiguous differentiation from the endogenous analyte while preserving near-identical chemical behavior, thereby correcting for matrix effects, extraction variability, and ionization fluctuations [2].
Target Analyte ClassMeperidine and normeperidine metabolites
ISTD Functiond5-phenyl internal standard for matrix-effect correction
[1] Coompo Research Chemicals. 1-Methyl-4-phenyl-4-piperidinol-d5. CAS 1346601-71-5. Applications: A labelled intermediate of Meperidine (Pethidine). View Source
[2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
1-Methyl-4-phenyl-4-piperidinol-d5 vs Unlabeled Analogs
Direct substitution of 1-methyl-4-phenyl-4-piperidinol-d5 with its unlabeled counterpart (CAS 4972-68-3) or alternative deuterated analogs is analytically invalid for quantitative LC-MS/MS applications. Unlabeled 1-methyl-4-phenyl-4-piperidinol is chemically identical to the target analyte and co-elutes with identical mass-to-charge ratios, rendering it impossible to distinguish from endogenous or administered compound in the mass spectrometer and thus providing no internal standard correction capability [1]. Conversely, while other deuterated internal standards may offer mass differentiation, their chromatographic retention time shifts due to deuterium isotope effects—a phenomenon well-documented in the literature—can lead to differential matrix effects and compromised accuracy if the internal standard does not precisely co-elute with the analyte [2]. Furthermore, deuterium-labeled compounds with different numbers of deuterium atoms (e.g., d3 or d4) may exhibit different degrees of isotopic exchange or ionization behavior, and 13C- or 15N-labeled analogs, while offering more consistent retention times, are often prohibitively expensive and less commercially available for routine meperidine metabolite analysis [3]. Therefore, 1-methyl-4-phenyl-4-piperidinol-d5, with its specific d5-phenyl labeling and established use as a meperidine intermediate standard, provides the optimal balance of isotopic distinction, analytical performance, and procurement feasibility for validated methods targeting this specific analyte class.
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Unlabeled analog co-elutes with identical m/z and provides no internal standard correction capability.
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Alternative deuterated analogs (d3/d4) may shift chromatographic retention due to deuterium isotope effects, altering matrix-effect correction.
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¹³C/¹⁵N-labeled analogs offer retention time fidelity but are significantly more expensive and less commercially available for routine meperidine metabolite analysis.
[1] Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. View Source
[2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
[3] Reddy, M. (2022). Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Express Pharma Conclave 2022. View Source
1-Methyl-4-phenyl-4-piperidinol-d5 exhibits a molecular weight of 196.3 Da, representing a mass increase of +5.03 Da relative to the unlabeled 1-methyl-4-phenyl-4-piperidinol (191.27 Da) [1]. This mass difference arises from the substitution of five hydrogen atoms on the phenyl ring with deuterium (d5-phenyl) and is sufficient to avoid isotopic overlap with the analyte's natural isotopic envelope in MS detection while remaining within a practical mass window for triple quadrupole and high-resolution MS instruments .
Unlabeled 1-Methyl-4-phenyl-4-piperidinol: 191.27 Da (C12H17NO)
Quantified Difference
+5.03 Da (2.6% relative mass increase)
Conditions
Electrospray Ionization Mass Spectrometry (ESI-MS)
Why This Matters
This mass shift enables selective monitoring of distinct m/z channels for analyte and internal standard, preventing spectral interference and enabling accurate quantitative correction for ion suppression, matrix effects, and injection variability in LC-MS/MS assays.
[1] Coompo Research Chemicals. 1-Methyl-4-phenyl-4-piperidinol-d5. Molecular Weight: 196.3. View Source
Chemical Purity and Isotopic Enrichment
Commercial lots of 1-Methyl-4-phenyl-4-piperidinol-d5 are supplied with a certified chemical purity of 98% as determined by HPLC [1]. While specific isotopic enrichment values are lot-dependent, typical deuterium incorporation for phenyl-d5 compounds exceeds 98 atom% D, ensuring that the isotopic signature is dominated by the fully labeled species and that the contribution from lower-mass isotopologues is negligible [2]. In contrast, unlabeled 1-methyl-4-phenyl-4-piperidinol lacks any isotopic signature and cannot serve as an internal standard, while alternative deuterated analogs with fewer deuterium atoms (e.g., d3 or d4) may exhibit incomplete isotopic substitution leading to complex isotopic clusters that complicate quantitation [3].
Chemical purity 98% (HPLC); isotopic enrichment typically >98 atom% D (phenyl-d5)
Comparator Or Baseline
Unlabeled 1-Methyl-4-phenyl-4-piperidinol: chemical purity 97-98% (typical), no isotopic distinction; alternative d3/d4 analogs: variable isotopic enrichment and complex isotopic envelopes
Quantified Difference
Isotopic enrichment difference: >98 atom% D vs. 0% D for unlabeled; simpler isotopic cluster than lower-labeled analogs
Conditions
High-Performance Liquid Chromatography (HPLC) for chemical purity; Isotope Ratio Mass Spectrometry (IRMS) or NMR for isotopic enrichment
Why This Matters
High chemical purity minimizes interferences from impurities, while high isotopic enrichment ensures a clean isotopic signal for internal standard calibration, reducing quantitative bias and improving method robustness.
Isotopic PurityReference StandardQuality Control
[1] Coompo Research Chemicals. 1-Methyl-4-phenyl-4-piperidinol-d5. Purity: 98%. View Source
[2] Sigma-Aldrich. NDMA-D6 solution certified reference material. Isotopic purity >98 atom% D typical for deuterated CRMs. View Source
[3] Reddy, M. (2022). Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Express Pharma. Discusses degree of labeling importance. View Source
Precision Improvement with Deuterated IS
Stable isotope-labeled internal standards (SIL-IS) are widely recognized to yield superior assay performance in LC-MS/MS compared to structural analogs or no internal standard. In a representative method validation study, the use of a deuterated internal standard resulted in intra-batch precision (%CV) ranging from 2.5% to 9.5% and inter-batch precision from 6.7% to 10.3%, significantly outperforming methods relying on non-isotopically labeled internal standards which often exhibit CVs >15% [1]. Furthermore, deuterated internal standards demonstrate similar extraction recovery, ionization response, and matrix effect characteristics as the target analyte, thereby improving accuracy and reducing chromatographic analysis time [2]. While direct comparative data for 1-methyl-4-phenyl-4-piperidinol-d5 in a meperidine assay is not publicly available, these class-level performance benefits are directly applicable and justify the procurement of this specific d5-labeled compound over unlabeled or non-isotopic alternatives.
Method PrecisionClass-level
Intra-CV 2.5–9.5% Inter-CV 6.7–10.3%
Supports precision endpoint review
vs >15% CV with non-isotopic IS; class-level data
Quantitative BioanalysisMethod ValidationInternal Standard Correction
Evidence Dimension
Method Precision (Coefficient of Variation, %CV)
Target Compound Data
Expected precision improvement with deuterated IS: intra-batch CV 2.5-9.5%, inter-batch CV 6.7-10.3% (class-level data)
Comparator Or Baseline
Without internal standard or with non-isotopic structural analog: typical CV >15%
Quantified Difference
CV reduction of approximately 50-70% in optimized methods
Conditions
LC-MS/MS quantitative bioanalysis in biological matrices (plasma, urine)
Why This Matters
Superior precision directly translates to more reliable quantification, reduced repeat analyses, and greater confidence in pharmacokinetic parameters, forensic toxicology results, and clinical decision-making.
Quantitative BioanalysisMethod ValidationInternal Standard Correction
[2] Reddy, M. (2022). Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Express Pharma. Similar extraction recovery and ionization response. View Source
Cost Advantage vs 13C/15N Alternatives
While 13C- and 15N-labeled internal standards are often preferred for their retention time fidelity, they are significantly more expensive and less widely available than their deuterated counterparts due to higher synthetic complexity and raw material costs . 1-Methyl-4-phenyl-4-piperidinol-d5 is commercially available from multiple vendors at a competitive price point (e.g., approximately $150 USD for 10 mg) [1], whereas custom synthesis of a 13C-labeled analog could cost 3-5 times more and require longer lead times. For routine meperidine metabolite analysis in forensic toxicology or clinical pharmacology laboratories performing high sample throughput, the cost differential of deuterated versus 13C-labeled internal standards is a critical procurement factor. The d5-phenyl labeling provides sufficient mass separation for accurate quantitation without the prohibitive expense of alternative stable isotopes [2].
Cost savings of 67-80% for deuterated versus carbon/nitrogen-labeled standard
Conditions
Commercial procurement for research use, 10 mg quantity
Why This Matters
Lower cost and ready availability enable routine use in high-throughput laboratories, facilitating method development, validation, and large-scale studies without excessive budgetary burden.
[1] Coompo Research Chemicals. 1-Methyl-4-phenyl-4-piperidinol-d5 pricing: $150.00/10mg. View Source
[2] Reddy, M. (2022). Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Express Pharma. Deuterated standards improve efficiency and are cost-effective. View Source
In forensic toxicology laboratories, accurate quantification of meperidine (pethidine) and its primary metabolite normeperidine is critical for determining cause of death or impairment. 1-Methyl-4-phenyl-4-piperidinol-d5 serves as the ideal internal standard for LC-MS/MS methods due to its d5-phenyl labeling, which provides a +5.03 Da mass shift [1] that avoids interference from endogenous isobaric compounds while co-eluting with the analyte to correct for matrix effects commonly encountered in complex postmortem blood or urine [2]. The compound's high chemical purity (98%) ensures minimal background signal [3], and its cost-effectiveness relative to 13C-labeled alternatives allows for routine implementation in high-volume casework [4].
Pharmacokinetic & Metabolic Stability Studies
During preclinical and clinical development of opioid analgesics or meperidine derivatives, precise measurement of parent drug and metabolite concentrations in biological matrices is essential. 1-Methyl-4-phenyl-4-piperidinol-d5 is directly applicable as a labeled intermediate standard for quantifying meperidine and its metabolic products, enabling correction for sample preparation losses and ionization variability [1]. The use of a deuterated internal standard has been shown to reduce method CV from >15% to <10% in bioanalytical assays [2], thereby improving the reliability of pharmacokinetic parameters such as Cmax, Tmax, and AUC. Its commercial availability at $150/10mg [3] supports large-scale studies with hundreds to thousands of samples.
LC-MS/MS Method Development & Validation
Analytical chemists developing and validating LC-MS/MS methods for meperidine and its metabolites require a stable, well-characterized internal standard to meet regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). 1-Methyl-4-phenyl-4-piperidinol-d5 meets these criteria with a documented molecular weight of 196.3 Da [1] and chemical purity of 98% [2], providing the necessary isotopic distinction without the retention time shift issues sometimes observed with heavily deuterated compounds [3]. Its classification as a labeled intermediate of meperidine ensures that it will be chemically and chromatographically similar to the target analyte, a critical requirement for accurate internal standard-based quantitation [4].
Application
Selection Property
Validation Focus
Forensic toxicology research matrices
d5-phenyl co-elution and mass discrimination
Matrix-effect correction in postmortem samples
Research PK bioanalysis of meperidine
Deuterated IS precision performance
Intra- and inter-batch precision endpoints
Bioanalytical method validation
Certified chemical and isotopic purity
Accuracy and recovery across biological matrices
[1] Coompo Research Chemicals. 1-Methyl-4-phenyl-4-piperidinol-d5. Molecular Weight: 196.3. Applications: A labelled intermediate of Meperidine (Pethidine). View Source
[2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
[4] Reddy, M. (2022). Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Express Pharma. View Source
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